Dimethylsulfamoyl fluoride (also known as DMSF) is a highly toxic nerve agent and should only be handled by trained professionals in a properly equipped laboratory.
Due to its similarity to known nerve agents like Sarin, DMSF might be used in research to understand the mechanisms by which nerve agents inhibit acetylcholinesterase, a critical enzyme in the nervous system []. This knowledge could be useful in developing antidotes for nerve agent poisoning.
The specific interaction of DMSF with acetylcholinesterase could be exploited to design biosensors for the detection of nerve agents. Researchers might investigate how DMSF interacts with the enzyme and develop sensors that mimic this interaction for specific nerve agent detection [].
Research might explore the use of DMSF as a surrogate for known nerve agents to test and develop decontamination procedures and antidotes for nerve agent poisoning [].
Dimethylsulfamoyl fluoride is an organic compound with the chemical formula C₂H₆FNO₂S. It belongs to the class of sulfamoyl fluorides, characterized by the presence of a sulfonyl group (SO₂) bonded to a nitrogen atom that is further connected to two methyl groups. This compound is notable for its colorless liquid form and its unique reactivity profile, which makes it valuable in various chemical applications, particularly in organic synthesis and as a solvent in electrochemical systems .
There is no documented information regarding a specific mechanism of action for dimethylsulfamoyl fluoride in biological systems.
Dimethylsulfamoyl fluoride can be synthesized through several methods:
Dimethylsulfamoyl fluoride has several applications:
Interaction studies involving dimethylsulfamoyl fluoride have primarily focused on its role in battery electrolytes. Research indicates that it exhibits high anodic stability against metal-oxide cathodes, which is crucial for maintaining battery performance over extended cycles. Furthermore, studies have demonstrated that it facilitates lithium ion diffusion effectively within electrolyte solutions .
Dimethylsulfamoyl fluoride shares similarities with several other sulfamoyl fluorides and related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Sulfamyl Fluoride | H₂N(SO₂F) | Simple structure; lacks methyl substituents |
Difluorosulfamyl Fluoride | F₂N(SO₂F) | Contains two fluorine atoms; different reactivity |
N-Sulfinylsulfamoyl Fluoride | R-SO₂N | Contains a sulfinyl group; distinct functional properties |
Chloro(trifluoro-methyl)sulfamoyl Fluoride | Cl-CF₃(SO₂F) | Contains chlorine and trifluoromethyl groups; unique reactivity pattern |
Dimethylsulfamoyl fluoride is unique due to its dual methyl substituents and specific reactivity profile that allows it to function effectively as an electrolyte solvent while also participating in diverse organic reactions .
Dimethylsulfamoyl fluoride exhibits moderate thermal stability under ambient conditions, with several key temperature-dependent properties defining its thermodynamic behavior [1] [2] [3]. The compound is classified as heat-sensitive, necessitating careful temperature control during storage and handling. Optimal storage conditions require refrigeration at 0-10°C under inert atmosphere to prevent degradation [1] [2] [3].
The thermal stability of sulfamoyl fluorides, including dimethylsulfamoyl fluoride, is fundamentally governed by the strength of the sulfur-fluorine bond. Research on related sulfonyl fluoride compounds indicates that S-F bond dissociation energies typically range from 81-84 kcal/mol, significantly higher than corresponding S-Cl bonds [4]. This enhanced bond strength contributes to the relative thermal stability of the compound compared to chloride analogs.
Under proper storage conditions, dimethylsulfamoyl fluoride demonstrates good chemical stability [5] [6]. The compound requires protection from air and moisture, as it exhibits sensitivity to both atmospheric oxygen and water vapor [1] [2] [3]. Incompatibility with oxidizing agents has been documented, necessitating careful consideration of storage environments [5].
The stability profile of dimethylsulfamoyl fluoride is enhanced by its high oxidation state sulfur center (S VI), which provides inherent resistance to many degradation pathways common in lower oxidation state sulfur compounds [4]. This characteristic stability makes it particularly valuable in applications requiring long-term chemical integrity.
Upon thermal decomposition, dimethylsulfamoyl fluoride generates several hazardous products including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides [5]. These decomposition products reflect the complex fragmentation pathways typical of organosulfur fluorides under elevated temperature conditions.
Studies on related sulfamoyl fluoride compounds indicate that decomposition mechanisms typically involve initial S-F bond cleavage, followed by subsequent fragmentation of the organic substituents [7] [8]. The presence of dimethylamino groups in dimethylsulfamoyl fluoride introduces additional complexity to the decomposition pathway, potentially leading to nitrogen-containing decomposition products.
Decomposition Product | Chemical Formula | Formation Pathway |
---|---|---|
Carbon monoxide | CO | Organic carbon oxidation |
Carbon dioxide | CO₂ | Complete carbon oxidation |
Nitrogen oxides | NOₓ | Nitrogen group decomposition |
Hydrogen fluoride | HF | S-F bond cleavage |
Sulfur oxides | SOₓ | Sulfur center oxidation |
Limited experimental data exists regarding the aqueous solubility of dimethylsulfamoyl fluoride [9] [5]. However, computational modeling provides valuable insights into its solubility behavior across different aqueous environments. Predictive models suggest moderate to high aqueous solubility, with values ranging from 32.4 mg/mL to 89.0 mg/mL depending on the computational method employed [10].
The ESOL (Estimated SOLubility) model predicts a solubility of 32.4 mg/mL (0.255 mol/L), classifying the compound as "very soluble" [10]. Alternative computational approaches yield slightly higher values: the Ali method predicts 34.7 mg/mL (0.273 mol/L), while the SILICOS-IT method suggests 89.0 mg/mL (0.7 mol/L) [10].
The octanol-water partition coefficient (Log P) provides crucial information about the compound's lipophilic characteristics. The consensus Log P value for dimethylsulfamoyl fluoride is 0.29, indicating moderate lipophilicity [10]. This relatively low Log P value suggests favorable water solubility while maintaining sufficient lipophilic character for membrane permeation in biological systems.
Individual Log P predictions show some variation: XLOGP3 (0.05), WLOGP (1.26), MLOGP (-0.39), and SILICOS-IT (-0.66) [10]. The consensus value represents a balanced assessment across these different computational approaches, providing a reliable estimate for practical applications.
While specific experimental data for organic solvent solubility remains limited [9] [5], the structural characteristics of dimethylsulfamoyl fluoride suggest compatibility with polar aprotic solvents. The presence of both polar (sulfamoyl) and moderately lipophilic (dimethyl) groups indicates potential solubility in solvents such as dimethyl sulfoxide, acetonitrile, and dichloromethane.
The compound's successful application as an electrolyte component in lithium battery systems suggests good solubility in carbonate-based organic solvents commonly used in electrochemical applications [11] [12]. This compatibility extends to ethereal solvents and other polar organic media typical of battery electrolyte formulations.
Solubility Parameter | Value | Classification | Method |
---|---|---|---|
Aqueous (ESOL) | 32.4 mg/mL | Very soluble | Computational |
Aqueous (Ali) | 34.7 mg/mL | Very soluble | Computational |
Aqueous (SILICOS-IT) | 89.0 mg/mL | Soluble | Computational |
Log P (consensus) | 0.29 | Moderately lipophilic | Computational |
Nuclear magnetic resonance spectroscopy provides definitive structural identification for dimethylsulfamoyl fluoride across multiple nuclei. ¹H NMR spectroscopy reveals characteristic signals for the dimethylamino substituents, with the N(CH₃)₂ groups appearing as a sharp singlet at δ 3.15 ppm, integrating for six hydrogens [13]. This chemical shift is consistent with N-methyl groups attached to an electron-withdrawing sulfamoyl center.
¹³C NMR analysis demonstrates multiple peaks in the aliphatic region corresponding to the methyl carbons, though detailed chemical shift assignments remain limited in the available literature [13]. The electron-withdrawing nature of the sulfamoyl fluoride group is expected to cause downfield shifts relative to simple aliphatic amines.
¹⁹F NMR spectroscopy represents a particularly valuable analytical tool for sulfamoyl fluorides. While specific chemical shift data for dimethylsulfamoyl fluoride is not extensively documented, related sulfamoyl fluoride compounds typically exhibit ¹⁹F chemical shifts in the range of 50-55 ppm [14]. The fluorine nucleus provides a highly sensitive probe for monitoring compound integrity and purity.
Infrared spectroscopy reveals characteristic absorption patterns consistent with the functional groups present in dimethylsulfamoyl fluoride. The sulfamoyl group generates distinctive S=O stretching vibrations, typically appearing as strong absorptions in the 1300-1400 cm⁻¹ region. N-C stretching modes from the dimethylamino groups appear in the 1000-1200 cm⁻¹ range.
C-H stretching vibrations from the methyl groups produce characteristic absorptions in the 2800-3000 cm⁻¹ region, while C-H bending modes appear in the fingerprint region below 1500 cm⁻¹. The S-F stretching vibration, though typically weak in intensity, provides a unique fingerprint for compound identification.
Mass spectrometry analysis of dimethylsulfamoyl fluoride reveals a molecular ion peak at m/z 127, corresponding to the molecular formula C₂H₆FNO₂S [15]. The fragmentation pattern provides insight into the structural stability and breakdown pathways under ionization conditions.
Common fragmentation patterns for sulfamoyl fluorides include loss of fluorine (M-19), loss of dimethylamino groups (M-44), and formation of characteristic sulfur-containing fragments. The base peak and major fragmentation products provide diagnostic information for compound identification and purity assessment.
Spectroscopic Technique | Key Features | Chemical Shifts/Frequencies |
---|---|---|
¹H NMR | N(CH₃)₂ singlet | δ 3.15 ppm (6H) |
¹³C NMR | Aliphatic carbons | Multiple peaks, 20-60 ppm |
¹⁹F NMR | Sulfamoyl fluoride | ~50-55 ppm (estimated) |
IR | S=O stretch | 1300-1400 cm⁻¹ |
IR | C-H stretch | 2800-3000 cm⁻¹ |
MS | Molecular ion | m/z 127 |
Dimethylsulfamoyl fluoride exhibits moderate volatility characteristics, as evidenced by its boiling point and vapor pressure measurements. The compound demonstrates a normal boiling point of 148-150°C under atmospheric pressure [16] [2] [17] [18], indicating moderate thermal stability in the liquid phase.
Vapor pressure measurements indicate a value of 3.65 mmHg at 25°C [19], classifying the compound as moderately volatile under ambient conditions. This vapor pressure value places dimethylsulfamoyl fluoride in an intermediate category between highly volatile solvents and low-volatility specialty chemicals.
The compound exists as a stable liquid at room temperature, with its physical state maintained across typical operating temperature ranges [1] [2]. The relatively low flash point of 45.5-46°C indicates significant vapor generation at elevated temperatures, requiring appropriate safety precautions during handling and storage [2] [17] [20].
Melting point data for dimethylsulfamoyl fluoride remains unreported in the available literature [9], though structural considerations suggest a melting point likely below 0°C. The compound's liquid state under ambient conditions and its molecular structure support this assessment.
The vapor-liquid equilibrium behavior of dimethylsulfamoyl fluoride reflects its intermediate volatility characteristics. The compound's moderate boiling point and vapor pressure suggest reasonable volatility for applications requiring vapor transport while maintaining sufficient thermal stability for practical handling.
Temperature-dependent volatility behavior follows typical patterns for organic compounds of similar molecular weight and polarity. The presence of the polar sulfamoyl group moderates the volatility compared to purely aliphatic compounds of equivalent molecular weight, while the fluorine substituent enhances thermal stability relative to chloride analogs.
Volatility Parameter | Value | Temperature | Classification |
---|---|---|---|
Boiling Point | 148-150°C | 1 atm | Moderate volatility |
Vapor Pressure | 3.65 mmHg | 25°C | Moderately volatile |
Flash Point | 45.5-46°C | - | Flammable liquid |
Physical State | Liquid | 20°C | Stable liquid phase |
The volatility and phase transition characteristics of dimethylsulfamoyl fluoride have significant implications for its practical applications. In electrochemical systems, the moderate volatility provides adequate vapor transport for electrolyte formulations while maintaining stability under operating conditions [11] [12]. The compound's thermal stability below its boiling point enables use in elevated temperature applications without significant decomposition.
Flammable;Corrosive;Acute Toxic;Irritant